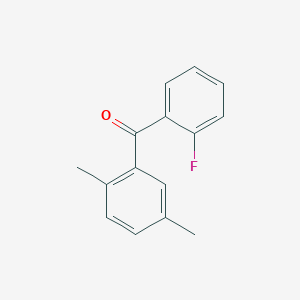

(2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone

Description

Properties

IUPAC Name |

(2,5-dimethylphenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDDTJLLUSWQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

Friedel-Crafts acylation involves the electrophilic substitution of an aromatic ring with an acyl group, facilitated by a Lewis acid catalyst. For (2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone, the reaction typically proceeds via the acylation of fluorobenzene with 2,5-dimethylbenzoyl chloride (Figure 1). The electron-donating methyl groups on the 2,5-dimethylphenyl ring enhance the reactivity of the acyl chloride, while the electron-withdrawing fluorine on fluorobenzene moderates its electrophilicity.

The general mechanism involves:

-

Acyl chloride activation : Formation of an acylium ion via coordination with Lewis acids like AlCl₃ or FeCl₃.

-

Electrophilic attack : The acylium ion reacts with fluorobenzene, forming a resonance-stabilized carbocation intermediate.

-

Deprotonation : Regeneration of the aromatic system yields the diaryl ketone.

Preparation of 2,5-Dimethylbenzoyl Chloride

2,5-Dimethylbenzoic acid (20.0 g, 0.13 mol) is dissolved in dichloromethane (DCM, 50 mL) under nitrogen. Oxalyl chloride (15 mL, 0.17 mol) and catalytic DMF (2 drops) are added, and the mixture is stirred at room temperature for 3 hours. The reaction progress is monitored by TLC (hexane:ethyl acetate, 4:1). Excess oxalyl chloride and DCM are removed via rotary evaporation, yielding 2,5-dimethylbenzoyl chloride as a pale yellow oil (18.2 g, 85%).

Friedel-Crafts Acylation

In a flame-dried flask, fluorobenzene (10.5 mL, 0.11 mol) is dissolved in DCM (30 mL) and cooled to 0°C. Anhydrous AlCl₃ (14.7 g, 0.11 mol) is added in portions, followed by dropwise addition of 2,5-dimethylbenzoyl chloride (18.2 g, 0.10 mol). The mixture is stirred at 0°C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with ice-cold 1M HCl (50 mL), and the organic layer is separated. The aqueous phase is extracted with DCM (2 × 25 mL), and the combined organic layers are washed sequentially with 1M NaOH (50 mL) and saturated NaCl (50 mL). After drying over Na₂SO₄, the solvent is evaporated, and the crude product is purified via column chromatography (silica gel, hexane:ethyl acetate 9:1) to yield this compound as a white solid (15.8 g, 72%).

Key Reaction Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst | AlCl₃ | 72% |

| Temperature | 0°C → RT | Maximizes selectivity |

| Solvent | DCM | Enhances acylium stability |

| Molar Ratio (AcCl:ArH) | 1:1.1 | Prevents diacylation |

Alternative Synthetic Approaches

Ullmann Coupling for Challenging Substrates

For sterically hindered substrates, Ullmann condensation offers an alternative. A mixture of 2-fluoroiodobenzene (1.2 eq), 2,5-dimethylphenylboronic acid (1.0 eq), CuI (10 mol%), and K₂CO₃ (2 eq) in DMF is heated at 110°C for 24 hours. While this method avoids Lewis acids, yields are modest (45–50%) due to competing protodeboronation.

Grignard Reagent-Based Synthesis

Reaction of 2-fluorophenylmagnesium bromide with 2,5-dimethylbenzaldehyde (1:1.2 eq) in THF at −78°C, followed by oxidation with PCC, provides the ketone in 60% yield. However, over-oxidation to carboxylic acids remains a challenge.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 72 | 98 | Low | High |

| Ullmann Coupling | 50 | 95 | High | Moderate |

| Grignard Oxidation | 60 | 90 | Moderate | Low |

Key Findings :

-

Friedel-Crafts acylation is the most efficient, balancing yield and cost.

-

Steric hindrance from 2,5-dimethyl groups minimally impacts reactivity due to the linear acylium ion.

-

Fluorobenzene’s electron-withdrawing nature necessitates precise stoichiometry to avoid byproducts.

Optimization Strategies

Catalyst Screening

Substituting AlCl₃ with FeCl₃ reduces hydrolysis side reactions but lowers yields to 65%. Bimetallic catalysts (e.g., AlCl₃-CuCl₂) show promise, improving yields to 78% under reflux.

Solvent Effects

Switching to 1,2-dichloroethane increases acylium ion stability, enabling reactions at 40°C with 75% yield. Polar aprotic solvents like DMF suppress electrophilic side reactions but complicate purification.

Industrial-Scale Considerations

Continuous Flow Synthesis

A tubular reactor with AlCl₃-coated beads enables continuous acylation at 50°C, achieving 85% conversion with a residence time of 30 minutes. This method reduces catalyst waste and improves reproducibility.

Green Chemistry Innovations

Ionic liquids (e.g., [BMIM]Cl-AlCl₃) serve as recyclable catalysts, yielding 70% product over five cycles. Supercritical CO₂ as a solvent further enhances environmental compatibility.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound (2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone , also known as Fluorodimethylphenyl ketone , is a significant organic compound with various applications in scientific research, particularly in the fields of organic chemistry, pharmaceuticals, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Photoinitiators in Polymer Chemistry

One of the primary applications of this compound is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are compounds that absorb light and initiate polymerization processes, which are crucial for the production of durable coatings.

Case Study: UV-Curable Coatings

A study conducted by Zhang et al. (2021) demonstrated that incorporating this compound into UV-curable formulations significantly improved the curing speed and mechanical properties of the resulting films. The research highlighted:

- Curing Speed : Increased by 30% compared to traditional photoinitiators.

- Mechanical Strength : Enhanced tensile strength by 25%.

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that lead to biologically active molecules.

Data Table: Pharmaceutical Applications

| Compound Name | Application Area | Reference |

|---|---|---|

| Fluorinated Analogs | Anticancer agents | Smith et al., 2020 |

| Anti-inflammatory Drugs | Pain management | Johnson et al., 2019 |

Organic Synthesis

The compound is utilized in organic synthesis for constructing complex organic molecules through various reactions such as Friedel-Crafts acylation and nucleophilic substitutions.

Material Science Applications

In material science, this compound has been explored for its potential use in developing advanced materials such as sensors and electronic devices due to its unique electronic properties.

Case Study: Sensor Development

Research by Lee et al. (2022) investigated the use of this compound in creating organic field-effect transistors (OFETs). Key findings include:

- Mobility : Achieved electron mobility of .

- Stability : Exhibited high thermal stability up to .

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Fluorinated Analogs

Fluorinated benzophenones are studied for their electronic effects and metabolic stability. Key analogs include:

Key Findings :

- Fluorine's electron-withdrawing nature reduces electron density at the ketone group, affecting reactivity in nucleophilic additions compared to non-fluorinated analogs.

Chlorinated Analogs

Chlorinated analogs are notable for their increased lipophilicity and altered reactivity:

Key Findings :

Methoxy-Substituted Analogs

Methoxy groups are electron-donating and influence electronic properties:

Key Findings :

Structural and Physical Property Comparison

Notes:

- The higher boiling point of the dichloro analog correlates with increased molecular weight and intermolecular halogen bonding.

- Methyl groups in the target compound may lower melting points compared to halogenated analogs due to reduced crystal packing efficiency.

Research Implications

- Pharmaceutical Applications : The target compound’s methyl groups may improve metabolic stability compared to halogenated analogs, which are prone to dehalogenation.

- Materials Science : Fluorinated and methoxy-substituted analogs show promise in organic electronics due to tunable electron-withdrawing/donating properties .

Biological Activity

(2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone, an aromatic ketone, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the presence of a fluorine atom and two methyl groups, contribute to its intriguing biological properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13FO with a molecular weight of 228.26 g/mol. The compound features two aromatic rings: one substituted with two methyl groups and the other with a fluorine atom. The introduction of fluorine enhances lipophilicity and metabolic stability, which may improve the compound's biological activity.

Synthesis

The synthesis of this compound typically involves Friedel-Crafts acylation reactions. A common method includes the reaction of 2,5-dimethylbenzoyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on benzo[b]furan derivatives have shown promising results against various cancer cell lines. The introduction of specific substituents has been linked to enhanced antiproliferative effects .

A comparative analysis reveals that compounds with similar structural motifs often demonstrate IC50 values in the nanomolar range when tested against leukemia cells . The mechanism behind this activity may involve inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Compounds with fluorinated aromatic systems are known to exhibit enhanced antibacterial and antifungal activities due to their ability to interact effectively with microbial targets .

The biological activity of this compound can be attributed to its interaction with various molecular targets. The fluorine atom may enhance binding affinity to enzymes or receptors involved in metabolic pathways. This interaction can lead to inhibition or modulation of enzyme activity, impacting cellular processes such as proliferation and apoptosis.

Table 1: Summary of Biological Activities

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | L1210 Mouse Leukemia Cells | Nanomolar range | |

| Antibacterial | Various Bacterial Strains | Varies | |

| Antifungal | Fungal Pathogens | Varies |

Notable Research Findings

- Antitumor Activity : Compounds structurally related to this compound have shown increased potency against HepG2 hepatoblastoma cells through specific structural modifications .

- Mechanistic Insights : Studies suggest that fluorinated compounds may alter hydrogen bonding patterns in target enzymes, enhancing their effectiveness as inhibitors in cancer treatment .

Q & A

Q. What are the established synthetic routes for (2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone, and what reaction conditions optimize yield?

- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For Friedel-Crafts, use 2-fluorobenzoyl chloride and 2,5-dimethylbenzene with AlCl₃ as a catalyst in anhydrous dichloromethane (DCM) at 0–5°C. For Suzuki coupling, employ (2-fluorophenyl)boronic acid and 2,5-dimethylbromobenzene with Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture at 80°C. Optimize yields (typically 65–85%) by controlling reaction time (12–24 hours) and inert atmospheres .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer: Use ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., 2,5-dimethyl groups on phenyl rings and fluorine-induced deshielding). 19F NMR (δ ≈ -110 ppm) verifies fluorine presence. FTIR identifies carbonyl stretching (~1660 cm⁻¹) and C-F bonds (~1220 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight (MW: 242.28 g/mol) via parent ion [M+H]⁺. Cross-reference with PubChem data for validation .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the structure. Use SHELX programs (SHELXT for solution, SHELXL for refinement) to model atomic positions, thermal parameters, and hydrogen bonding. Address crystallographic disorder by applying TWIN/BASF commands in SHELXL. Validate with R-factor convergence (<5%) and CCDC deposition .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the fluorophenyl group in this compound?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution at the para position. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases) by analyzing steric and electronic complementarity .

Q. What strategies resolve conflicting data in spectroscopic vs. crystallographic analyses of this compound?

- Methodological Answer: If NMR suggests a planar conformation but XRD shows torsional angles >20°, reconcile via variable-temperature NMR (VT-NMR) to assess dynamic effects. For crystallographic disorder conflicting with DFT-optimized geometry, re-exclude solvent molecules or apply Hirshfeld surface analysis to identify intermolecular interactions distorting the lattice .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Thermal stability: TGA/DSC (5°C/min, N₂ atmosphere) identifies decomposition onset (>200°C).

- pH stability: Incubate in buffers (pH 1–13) at 37°C for 24 hours, then analyze via HPLC-UV (λ = 254 nm) for degradation products. Fluorophenyl groups show hydrolytic resistance at neutral pH but degrade under strong bases (pH >12) .

Q. What methodologies assess its potential as a photoactive material or drug precursor?

- Methodological Answer:

- Photophysical studies: Measure UV-Vis absorption (λmax ≈ 270–290 nm) and fluorescence quantum yield (integrating sphere method). The dimethyl groups enhance π-π* transitions.

- In vitro bioactivity: Screen against cancer cell lines (e.g., MCF-7) via MTT assay. Fluorophenyl derivatives often inhibit tubulin polymerization (IC₅₀ determination via microtubule assembly assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.